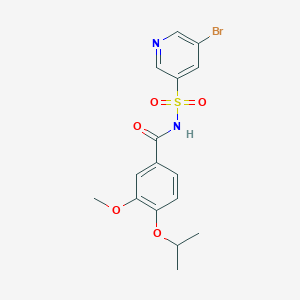
3-(1,3-dioxolan-2-yl)-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-dioxolan-2-yl)-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DPCPX and is a selective antagonist of adenosine A1 receptors.
科学的研究の応用
DPCPX has been widely used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DPCPX has been used to study the role of adenosine A1 receptors in the regulation of neuronal activity and synaptic transmission. In pharmacology, DPCPX has been used to develop new drugs that target adenosine A1 receptors for the treatment of various diseases, including Parkinson's disease, epilepsy, and depression. In medicinal chemistry, DPCPX has been used as a lead compound for the development of new adenosine A1 receptor antagonists with improved pharmacological properties.
作用機序
DPCPX is a selective antagonist of adenosine A1 receptors, which are G protein-coupled receptors that are widely expressed in the brain and other tissues. Adenosine A1 receptors are involved in the regulation of various physiological processes, including sleep, pain, and cardiovascular function. DPCPX binds to adenosine A1 receptors and blocks their activation by endogenous adenosine, which leads to a decrease in neuronal activity and synaptic transmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of DPCPX depend on the specific tissues and cells that express adenosine A1 receptors. In the brain, DPCPX has been shown to decrease neuronal activity and synaptic transmission, which can lead to sedation and analgesia. In the cardiovascular system, DPCPX has been shown to decrease heart rate and blood pressure, which can be beneficial in the treatment of hypertension and heart failure.
実験室実験の利点と制限
One of the main advantages of using DPCPX in lab experiments is its high selectivity for adenosine A1 receptors, which allows for specific targeting of these receptors without affecting other adenosine receptor subtypes. However, one of the limitations of using DPCPX is its relatively low potency compared to other adenosine A1 receptor antagonists, which can limit its effectiveness in certain experimental settings.
将来の方向性
There are several future directions for research on DPCPX and its potential applications. One direction is to develop new adenosine A1 receptor antagonists that have improved pharmacological properties, such as higher potency and selectivity. Another direction is to investigate the role of adenosine A1 receptors in various diseases and develop new drugs that target these receptors for the treatment of these diseases. Finally, there is a need for further research on the biochemical and physiological effects of DPCPX in different tissues and cells to better understand its potential applications.
合成法
The synthesis of DPCPX involves several steps, including the reaction of 2-chloroethylamine hydrochloride with 2-pyridinemethanol to form 2-(pyridin-2-yl)ethanamine. This compound is then reacted with piperidine-4-carboxylic acid to form 3-(pyridin-2-ylmethyl)piperidine-1-carboxamide. Finally, the compound is treated with 1,3-dioxolane to form the desired product, 3-(1,3-dioxolan-2-yl)-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide.
特性
IUPAC Name |
3-(1,3-dioxolan-2-yl)-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c19-15(17-10-13-5-1-2-6-16-13)18-7-3-4-12(11-18)14-20-8-9-21-14/h1-2,5-6,12,14H,3-4,7-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWLJIZPTWIJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CC=N2)C3OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxolan-2-yl)-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[1-[(5-Methylpyrazin-2-yl)methyl]piperidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7572712.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7572714.png)
![2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7572721.png)
![2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7572726.png)

![(6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7572753.png)
![2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B7572757.png)
![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide](/img/structure/B7572762.png)
![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(2,4-dimethylphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B7572772.png)

![3-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B7572786.png)
![4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide](/img/structure/B7572790.png)